molecular formula C11H12INO B568300 2-(4-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole CAS No. 115599-48-9

2-(4-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole

Cat. No.: B568300
CAS No.: 115599-48-9
M. Wt: 301.127
InChI Key: RYKNDYRSJUCSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of an iodophenyl group attached to the oxazole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole typically involves the reaction of 4-iodophenylacetic acid with appropriate reagents to form the oxazole ring. One common method includes the cyclization of 4-iodophenylacetic acid with a suitable amine and a dehydrating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium iodide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-(4-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the oxazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Iodophenyl)-4,4-dimethyl-5H-1,3-oxazole is unique due to its combination of the iodophenyl group and the oxazole ring. This structure imparts distinct reactivity and interaction capabilities, making it valuable in various research applications.

Properties

IUPAC Name

2-(4-iodophenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKNDYRSJUCSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693499
Record name 2-(4-Iodophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115599-48-9
Record name 2-(4-Iodophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.